N,1-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxamide group at the 3-position and methyl groups at the nitrogen and 1-position
Mechanism of Action
Background: Indole Derivatives
Indole, also known as benzopyrrole, contains a benzenoid nucleus and exhibits aromatic properties. It possesses ten π-electrons (two from the lone pair on nitrogen and eight from double bonds), making it aromatic. Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization . The indole scaffold appears in various synthetic drug molecules and plays a crucial role in binding to multiple receptors, making it valuable for drug development.
Biological Activities of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Certain indole derivatives have shown inhibitory effects against viruses. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated antiviral activity against influenza A .
- Antifungal Activity : Although we’re discussing pyrazoles, it’s worth noting that indazole (a related heterocyclic compound) has been associated with antifungal properties .
- Anticancer Activity : Some indole derivatives act as MEK inhibitors, potentially inhibiting cancer cell growth .
- Antioxidant, Antimicrobial, and Antitubercular Activities : Indole derivatives have been investigated for their potential in these areas .
Biochemical Analysis
Biochemical Properties
. For instance, some pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines .
Cellular Effects
N,1-dimethyl-1H-pyrazole-3-carboxamide may have various effects on cells. Some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may influence cell division and growth
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that pyrazoles can interact with various biomolecules, potentially influencing gene expression and enzyme activity
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-amino-1H-pyrazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N,1-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-3-carboxamide: Lacks the methyl groups, resulting in different chemical properties and reactivity.
3,5-dimethyl-1H-pyrazole: Lacks the carboxamide group, affecting its biological activity and applications.
1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with only one methyl group, leading to variations in its chemical behavior.
Uniqueness
N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,1-dimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-9(2)8-5/h3-4H,1-2H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRZUDFHMWTVHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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